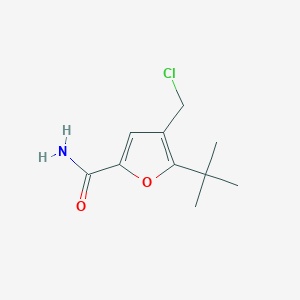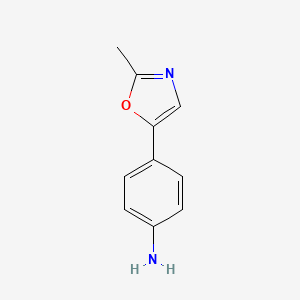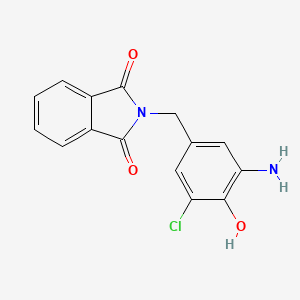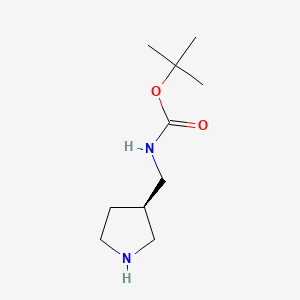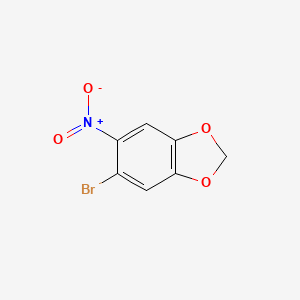![molecular formula C8H8BrN3S B1270970 {[(3-bromophenyl)methylidene]amino}thiourea CAS No. 7420-35-1](/img/structure/B1270970.png)
{[(3-bromophenyl)methylidene]amino}thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{[(3-bromophenyl)methylidene]amino}thiourea is a chemical compound with the molecular formula C8H8BrN3S. It is known for its potential applications in various fields, including medicinal chemistry and materials science. This compound is characterized by the presence of a hydrazinecarbothioamide group attached to a 3-bromophenyl ring through a methylene linkage.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {[(3-bromophenyl)methylidene]amino}thiourea typically involves the reaction of 3-bromobenzaldehyde with thiosemicarbazide. The reaction is carried out in an appropriate solvent, such as ethanol, under reflux conditions. The resulting product is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
{[(3-bromophenyl)methylidene]amino}thiourea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Substitution: The bromine atom in the 3-bromophenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Hydrazine derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
{[(3-bromophenyl)methylidene]amino}thiourea has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential antitubercular activity, making it a candidate for developing new tuberculosis treatments.
Materials Science: The compound’s unique structure makes it useful in the synthesis of novel materials with specific properties.
Biological Studies: It can be used as a probe to study various biological processes due to its reactivity and functional groups.
Wirkmechanismus
The mechanism of action of {[(3-bromophenyl)methylidene]amino}thiourea involves its interaction with specific molecular targets. In the context of its antitubercular activity, the compound is believed to inhibit the growth of Mycobacterium tuberculosis by interfering with essential biochemical pathways. The exact molecular targets and pathways involved are still under investigation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hydrazinecarbothioamide, 2-[(4-bromophenyl)methylene]-: Similar structure but with the bromine atom at the 4-position.
Hydrazinecarbothioamide, 2-[(3-chlorophenyl)methylene]-: Similar structure with a chlorine atom instead of bromine.
Hydrazinecarbothioamide, 2-[(3-methylphenyl)methylene]-: Similar structure with a methyl group instead of bromine.
Uniqueness
{[(3-bromophenyl)methylidene]amino}thiourea is unique due to the presence of the bromine atom at the 3-position, which can influence its reactivity and biological activity. This specific substitution pattern can lead to different chemical and biological properties compared to its analogs.
Eigenschaften
IUPAC Name |
[(3-bromophenyl)methylideneamino]thiourea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN3S/c9-7-3-1-2-6(4-7)5-11-12-8(10)13/h1-5H,(H3,10,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGGWIXJNLRDBPW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C=NNC(=S)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10364443 |
Source


|
| Record name | Hydrazinecarbothioamide, 2-[(3-bromophenyl)methylene]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10364443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7420-35-1 |
Source


|
| Record name | Hydrazinecarbothioamide, 2-[(3-bromophenyl)methylene]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10364443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-allyl-5-[(4-ethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1270888.png)



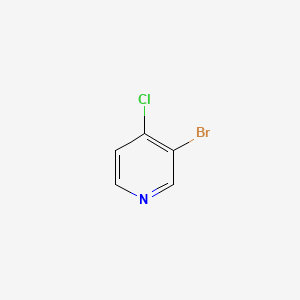
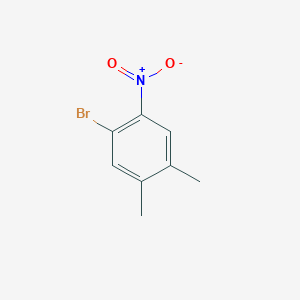
![6-Bromo-4-methyl-1H-benzo[d]imidazole](/img/structure/B1270902.png)


